molecular formula C20H27N7O B2532408 4-{6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine CAS No. 2415533-67-2

4-{6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine

Cat. No.: B2532408
CAS No.: 2415533-67-2
M. Wt: 381.484
InChI Key: IVLYHZJHHGCHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a morpholine ring, a piperazine ring, and a pyrimidine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine typically involves multi-step procedures. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and piperazine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

4-{6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-15-22-18(14-19(23-15)27-10-12-28-13-11-27)26-8-6-25(7-9-26)17-4-5-21-20(24-17)16-2-3-16/h4-5,14,16H,2-3,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLYHZJHHGCHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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